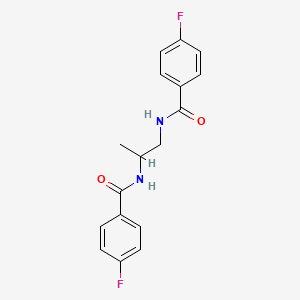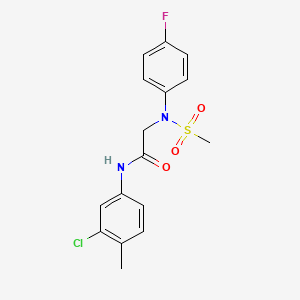
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. When activated, NF-κB translocates to the nucleus of cells and activates the expression of genes involved in these processes. This compound 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-dependent gene expression and the downstream effects of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
This compound 11-7082 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, it has also been found to have antioxidant effects and to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 for lab experiments is its relatively simple synthesis process, which makes it readily available for research purposes. It also has a well-established mechanism of action and has been extensively studied in vitro and in vivo, which provides a solid foundation for further research.
However, there are also some limitations to the use of this compound 11-7082 in lab experiments. One of the main limitations is its potential toxicity, which has been reported in some studies. It is also important to note that the effects of this compound 11-7082 may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across different studies.
Direcciones Futuras
There are several potential future directions for research on 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082. One area of interest is the development of new anti-inflammatory drugs based on its mechanism of action. Another potential direction is the development of new anti-cancer drugs that target the NF-κB signaling pathway. Additionally, further research is needed to fully understand the potential toxicity of this compound 11-7082 and to identify any potential side effects that may limit its clinical use. Overall, this compound 11-7082 has significant potential for the development of new therapeutics in various fields of medicine.
Métodos De Síntesis
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves several steps, starting with the reaction of 2-tert-butyl-5-methylphenol with chloroacetyl chloride to form 2-(2-tert-butyl-5-methylphenoxy)acetamide. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a base to form the final product, this compound 11-7082. The synthesis process is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, this compound 11-7082 has also been shown to have anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
This compound 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus. This makes it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-9-10-14(19(2,3)4)17(11-13)25-12-18(22)20-15-7-5-6-8-16(15)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHSDCNXYRHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)
![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)
![5-(3-chloro-4-methylphenyl)-1-methyl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B4955359.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)
![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)

![5-(4-methoxyphenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine hydrochloride](/img/structure/B4955384.png)
![6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-butoxybenzamide](/img/structure/B4955410.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)
